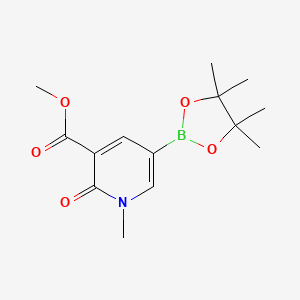
3-(Difluoromethyl)-3-methoxycyclobutane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Difluoromethyl)-3-methoxycyclobutane-1-carboxylic acid is a compound of interest in the field of organic chemistry due to its unique structural features and potential applications. This compound contains a cyclobutane ring substituted with a difluoromethyl group, a methoxy group, and a carboxylic acid group, making it a versatile molecule for various chemical reactions and applications.
Méthodes De Préparation
The synthesis of 3-(Difluoromethyl)-3-methoxycyclobutane-1-carboxylic acid can be achieved through several synthetic routes. One common method involves the use of difluoroacetic acid as a starting material, which is relatively low in price and small in molar mass. The preparation method is low in cost, simple, and safe in technological operation, resulting in high product content and yield . Another approach involves the use of boron reagents for Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction .
Analyse Des Réactions Chimiques
3-(Difluoromethyl)-3-methoxycyclobutane-1-carboxylic acid undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. The difluoromethyl group can participate in electrophilic, nucleophilic, radical, and cross-coupling reactions. Common reagents used in these reactions include ClCF2H and novel non-ozone depleting difluorocarbene reagents . The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
This compound has a wide range of scientific research applications In chemistry, it is used as a building block for the synthesis of more complex moleculesThe incorporation of difluoromethyl groups into bioactive compounds can modulate their metabolism, pharmacokinetics, and ability to permeate biological tissues .
Mécanisme D'action
The mechanism of action of 3-(Difluoromethyl)-3-methoxycyclobutane-1-carboxylic acid involves its ability to act as a hydrogen bond donor, a unique characteristic among polyfluorinated motifs. This property makes it a competent bioisostere for alcohol, thiol, or amine groups, which can result in its incorporation into various bioactive compounds . The molecular targets and pathways involved depend on the specific application and the structure of the compound it is incorporated into.
Comparaison Avec Des Composés Similaires
3-(Difluoromethyl)-3-methoxycyclobutane-1-carboxylic acid can be compared with other similar compounds, such as 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid and 3-(difluoromethyl)-5-methylthiophene-2-carboxylic acid . These compounds share the difluoromethyl group but differ in their ring structures and substituents. The unique combination of the cyclobutane ring and the methoxy group in this compound sets it apart from these similar compounds and contributes to its distinct reactivity and applications.
Propriétés
Formule moléculaire |
C7H10F2O3 |
|---|---|
Poids moléculaire |
180.15 g/mol |
Nom IUPAC |
3-(difluoromethyl)-3-methoxycyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C7H10F2O3/c1-12-7(6(8)9)2-4(3-7)5(10)11/h4,6H,2-3H2,1H3,(H,10,11) |
Clé InChI |
YQPWDFUFUUAUNM-UHFFFAOYSA-N |
SMILES canonique |
COC1(CC(C1)C(=O)O)C(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


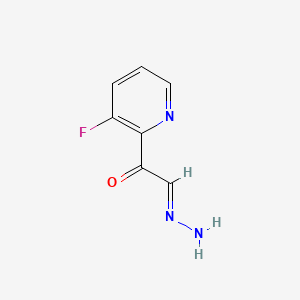
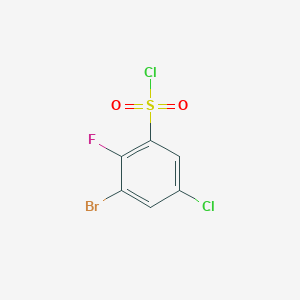
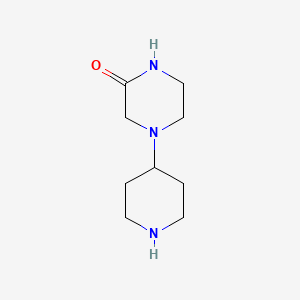
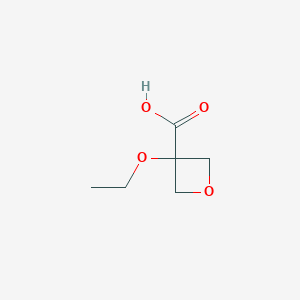
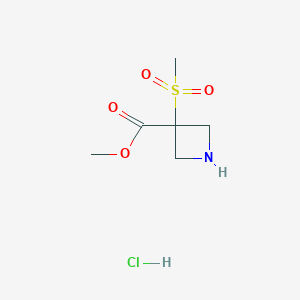
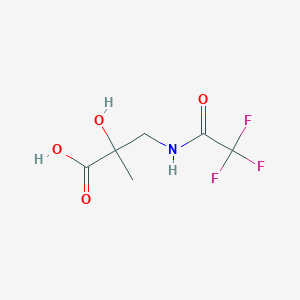
![(2S)-2-{[(tert-butoxy)carbonyl]amino}-5-fluoro-5-methylhexanoicacid](/img/structure/B13498816.png)
![lithium(1+) {[(1H-indol-2-yl)methyl]carbamoyl}formate](/img/structure/B13498830.png)
![4-Methyl-2-[3-[(1-methylethyl)nitrosoamino]-1-phenylpropyl]phenol](/img/structure/B13498835.png)


